molecular formula C28H28N2O B452930 2-[4-(2-methylpropyl)phenyl]-N-(2-phenylethyl)quinoline-4-carboxamide

2-[4-(2-methylpropyl)phenyl]-N-(2-phenylethyl)quinoline-4-carboxamide

Cat. No.: B452930
M. Wt: 408.5g/mol
InChI Key: NIKMQYCWBBYAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-methylpropyl)phenyl]-N-(2-phenylethyl)quinoline-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with isobutylphenyl and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methylpropyl)phenyl]-N-(2-phenylethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the isobutylphenyl and phenylethyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methylpropyl)phenyl]-N-(2-phenylethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoline compounds.

Scientific Research Applications

2-[4-(2-methylpropyl)phenyl]-N-(2-phenylethyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-methylpropyl)phenyl]-N-(2-phenylethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-methylpropyl)phenyl]-N-(2-phenylethyl)quinoline-4-carboxamide: shares structural similarities with other quinoline derivatives, such as quinine and chloroquine.

    Quinine: Known for its antimalarial properties.

    Chloroquine: Used as an antimalarial and anti-inflammatory agent.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C28H28N2O

Molecular Weight

408.5g/mol

IUPAC Name

2-[4-(2-methylpropyl)phenyl]-N-(2-phenylethyl)quinoline-4-carboxamide

InChI

InChI=1S/C28H28N2O/c1-20(2)18-22-12-14-23(15-13-22)27-19-25(24-10-6-7-11-26(24)30-27)28(31)29-17-16-21-8-4-3-5-9-21/h3-15,19-20H,16-18H2,1-2H3,(H,29,31)

InChI Key

NIKMQYCWBBYAHU-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=CC=C4

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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